molecular formula C21H21NO4 B2721330 (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone CAS No. 433700-44-8

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone

Cat. No.: B2721330
CAS No.: 433700-44-8
M. Wt: 351.402
InChI Key: SCOBYHQXJSGRPZ-UHFFFAOYSA-N
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Description

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications in Parkinson's Disease The synthesis of compounds related to (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone, particularly [11C]HG-10-102-01, demonstrates its potential application in imaging LRRK2 enzyme activity in Parkinson's disease. The preparation of this tracer through O-[11C]methylation highlights its utility in bioorganic and medicinal chemistry, especially for positron emission tomography (PET) imaging, providing insights into neurodegenerative diseases (Wang et al., 2017).

Antioxidant Properties of Derivatives Research on derivatives such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives reveals significant antioxidant activities. These compounds, through systematic modification, exhibit potent radical scavenging abilities, comparable to standard antioxidants. This property is crucial for developing therapeutic agents against oxidative stress-related disorders (Çetinkaya et al., 2012).

Novel Amination Reactions and Chiral Synthesis Innovative amination reactions of certain benzofuran derivatives with morpholine lead to the formation of unique compounds like 2-morpholino-3-phenylbenzofurans, showcasing the chemical versatility of benzofuran derivatives. Moreover, the chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol emphasizes the importance of stereochemistry in developing pharmacologically active substances, pointing towards their potential in drug discovery (Jurd, 1978; Prabhakaran et al., 2004).

Antimicrobial and Antioxidant Activities The synthesis of 5-phenyl-1-benzofuran-2-yl derivatives has unveiled their antimicrobial and antioxidant properties, indicating their potential as therapeutic agents. These compounds show promise in combating microbial infections and oxidative stress, contributing to the development of new drugs (Aswathanarayanappa et al., 2012).

Advanced Organic Synthesis Techniques Studies on the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one under reductive conditions illustrate the advancements in organic synthesis techniques. These methods enable the creation of complex molecules with potential applications in pharmaceuticals and materials science (Luo et al., 2005).

Properties

IUPAC Name

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-25-16-8-9-18-17(14-16)19(21(23)22-10-12-24-13-11-22)20(26-18)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOBYHQXJSGRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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